1-(2,2-Dimethylpropyl)pyrrolidin-3-amine
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Overview
Description
1-(2,2-Dimethylpropyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 2,2-dimethylpropyl group at the nitrogen atom and an amine group at the 3-position. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their biological activity and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylpropyl)pyrrolidin-3-amine can be achieved through various methods. One common approach involves the reaction of 2,2-dimethylpropylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and amination .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethylpropyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
1-(2,2-Dimethylpropyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the 2,2-dimethylpropyl group.
Pyrrolidin-2-one: A derivative with a carbonyl group at the 2-position.
Pyrrolidine-2,5-dione: A compound with carbonyl groups at both the 2 and 5 positions.
Uniqueness: 1-(2,2-Dimethylpropyl)pyrrolidin-3-amine is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)7-11-5-4-8(10)6-11/h8H,4-7,10H2,1-3H3 |
InChI Key |
YRQXDWWQIUUJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1CCC(C1)N |
Origin of Product |
United States |
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